molecular formula C15H14FN3O B2878346 N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide CAS No. 2034570-10-8

N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide

Cat. No.: B2878346
CAS No.: 2034570-10-8
M. Wt: 271.295
InChI Key: QGCVJNHKHMFHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide is a synthetic chemical reagent of interest for neuroscience and pharmaceutical research. This compound features a molecular structure combining a fluorinated isonicotinamide moiety and a cyclopropyl-pyridine methylamine group. Such structures are often investigated for their potential to interact with key neurological targets. Research on related compounds indicates that fluorinated pyridine derivatives can serve as important tools for studying potassium channel function , which is crucial in conditions like multiple sclerosis and spinal cord injury . Furthermore, the nicotinamide (Vitamin B3) core is recognized for its role in cellular metabolism and its neuroprotective properties. Studies show that nicotinamide precursors can help protect retinal ganglion cells in models of glaucoma by supporting mitochondrial health and cellular energy functions . This suggests potential research applications for this compound in exploring similar pathways in models of neurodegenerative disease. This product is intended "For Research Use Only" and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential in building new chemical entities or as a probe for studying metabolic and neurological mechanisms.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-14-9-17-4-3-13(14)15(20)19-7-10-5-12(8-18-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVJNHKHMFHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyridine derivatives with amide linkages or halogen substituents, as identified in the provided evidence.

Table 1: Structural Comparison of Pyridine-Based Amides

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Calculated) Key Features Reference
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide Pyridine + isonicotinamide 5-cyclopropyl, 3-fluoro, methylene linker C₁₆H₁₅FN₃O₂ Steric cyclopropyl, electronegative F
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Pyridine + acetamide 2-hydroxy, 5-iodo C₇H₇IN₂O₂ Polar OH, heavy atom (I)
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide 5-methoxy, 4-trimethylsilyl, N-phenyl C₁₆H₁₉N₂O₂Si Bulky silyl group, methoxy
(E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide Pyridine + pivalamide 5-fluoro, 3-iodo, hydroxyimino, pivaloyl C₁₂H₁₄FIN₃O₂ Halogen-rich, oxime functionality
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl C₁₄H₈ClNO₂ Non-pyridine core, chloro substituent

Key Observations:

Substituent Effects :

  • Halogens : The target compound’s 3-fluoro group (electron-withdrawing) contrasts with iodine in Ev6-7 (polarizable, heavy atom) and chlorine in Ev2 (moderate electronegativity). Fluorine’s small size and high electronegativity may enhance membrane permeability compared to bulkier halogens .
  • Cyclopropyl vs. Trimethylsilyl : The cyclopropyl group in the target compound imposes steric hindrance without significant polarity, whereas trimethylsilyl in Ev8 adds bulk and hydrophobicity .

Amide Linkages :

  • The target’s isonicotinamide linkage (pyridine-4-carboxamide) differs from acetamide (Ev7) and pivalamide (Ev6). Isonicotinamide’s planar structure may facilitate π-π stacking in molecular recognition, while pivalamide’s tert-butyl group enhances metabolic stability .

Heterocyclic Cores: Pyridine derivatives (target, Ev6-8) are distinct from phthalimides (Ev2), which feature a fused benzene ring system. Phthalimides are often used as monomers for polymers, whereas pyridine amides are explored for bioactivity .

Research Findings and Methodological Context

  • Crystallography: SHELX software (Ev1, 5) is widely used for small-molecule structure determination, suggesting that analogs like Ev4’s N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide may have been characterized using similar tools. The target compound’s cyclopropyl group could influence crystal packing due to its non-planar geometry .
  • Synthetic Routes : High-purity synthesis of halogenated pyridines (e.g., Ev6-7) often requires controlled conditions to avoid side reactions, a consideration relevant to the target compound’s fluoro and cyclopropyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.